Thermodynamic Properties of Dioctadecyl Adipate (DOA) as a Phase Change Material: A Technical Guide for Pharmaceutical and Material Scientists
Thermodynamic Properties of Dioctadecyl Adipate (DOA) as a Phase Change Material: A Technical Guide for Pharmaceutical and Material Scientists
Executive Summary & Molecular Rationale
Dioctadecyl adipate (DOA) is a long-chain diester synthesized via the direct esterification of adipic acid with 1-octadecanol[1]. While traditionally explored for medium-temperature thermal energy storage (TES)[2], DOA presents highly specialized utility for drug development professionals. In pharmaceutical sciences, DOA serves a dual purpose: it acts as a reliable thermal buffer for temperature-sensitive manufacturing processes and functions as a highly crystalline lipidic matrix for Solid Lipid Nanoparticles (SLNs) and Hot-Melt Extrusion (HME) formulations.
The thermodynamic properties of DOA are intrinsically linked to its molecular architecture. The symmetrical six-carbon adipate core is flanked by two 18-carbon octadecyl chains. This structure facilitates highly ordered, lamellar crystalline packing. Disrupting this dense crystal lattice requires significant thermal energy, which manifests as a high latent heat of fusion (186.2 J/g) and a precise melting point of 60 °C[1].
Quantitative Thermodynamic Profile
The following table summarizes the critical thermodynamic and physical properties of DOA, establishing its baseline as a pharmaceutical-grade Phase Change Material (PCM).
| Property | Value | Analytical Method / Condition |
| Melting Temperature | 60 °C | Heat-Flux DSC (5 °C/min heating rate)[1] |
| Latent Heat of Melting | 186.2 J/g | Heat-Flux DSC[1] |
| Thermal Stability Limit | 342.5 °C | TGA (Static air, 10 °C/min)[3] |
| Thermal Reliability | >1000 cycles | Accelerated thermal cycling[3] |
| Synthesis Yield | ~90% | Vacuum esterification (6h, 130-140 °C)[2] |
Synthesis & Purification Protocol (A Self-Validating System)
To achieve pharmaceutical-grade purity without the use of toxic catalysts, DOA is synthesized via a solvent-free vacuum esterification process[3].
Step-by-Step Methodology
-
Reagent Preparation: Combine adipic acid and 1-octadecanol in a round-bottom flask at a molar ratio of 1:2.05 (providing a slight excess of the fatty alcohol to drive the reaction).
-
Melting Phase: Heat the mixture to 130–140 °C until both reagents are fully molten[3].
-
Vacuum Application (Causality): Connect the flask to a vacuum pump. Expert Insight: The continuous application of vacuum removes the water by-product as it forms. According to Le Chatelier’s principle, this shifts the chemical equilibrium entirely toward ester formation, eliminating the need for chemical catalysts that could contaminate drug formulations[3].
-
Reaction: Stir continuously via a magnetic stirrer for 6 hours under vacuum at 130–140 °C[2].
-
Purification: Cool the crude product to a white solid, then wash extensively with ethanol and acetone. Causality: These solvents selectively dissolve unreacted 1-octadecanol and adipic acid residuals, leaving the highly non-polar DOA intact[3].
-
Self-Validating Checkpoint: Because 1-octadecanol melts between 56–60 °C[4], which directly overlaps with DOA's melting point of 60 °C[1], thermal analysis (DSC) cannot reliably distinguish residual alcohol from the final product. Therefore, Fourier-transform infrared (FTIR) spectroscopy must be used as a self-validating checkpoint. The complete disappearance of the broad hydroxyl (-OH) stretching band at 3200–3500 cm⁻¹ confirms total conversion and the efficacy of the purification step[2].
Caption: Workflow for the solvent-free vacuum esterification and purification of dioctadecyl adipate.
Thermodynamic Characterization Workflows
Accurate thermodynamic profiling is critical when qualifying DOA for thermal buffering or as a lipidic excipient.
Heat-Flux DSC Protocol
-
Sample Preparation: Weigh 5–10 mg of purified DOA into an aluminum DSC pan and seal with a crimped lid.
-
Baseline Calibration (Causality): Perform an empty pan run to establish a baseline. Expert Insight: Heat-flux DSC instruments are not absolute measuring devices; baseline calibration is mandatory to ensure high accuracy for sensible heat calculations, separating the true latent heat of the PCM from instrumental thermal drift[5].
-
Thermal Cycling: Heat the sample from -10 °C to 100 °C at a constant ramp rate of 5 °C/min under a nitrogen purge (50 mL/min)[3]. The nitrogen purge prevents oxidative degradation during the melt phase.
-
Cooling Phase: Cool the sample back to -10 °C at 5 °C/min to measure the crystallization temperature and assess supercooling behavior.
Thermogravimetric Analysis (TGA) Protocol
To determine the upper thermal stability limit, subject the DOA sample to a heating rate of 10 °C/min in a static air atmosphere up to 500 °C. DOA demonstrates remarkable thermal stability, with decomposition only initiating at 342.5 °C[3].
Caption: Thermodynamic characterization pathways validating DOA's thermal stability and latent heat.
Applications in Drug Development
The specific thermodynamic profile of DOA (Melting point: 60 °C; Latent heat: 186.2 J/g)[1] makes it an exceptional candidate for advanced pharmaceutical applications:
-
Hot-Melt Extrusion (HME): A melting point of 60 °C is the "Goldilocks zone" for lipidic binders in HME. It is high enough to remain a stable solid at physiological temperatures (37 °C) and under accelerated stability storage conditions (40 °C / 75% RH), yet low enough to melt easily during extrusion without causing thermal degradation to sensitive Active Pharmaceutical Ingredients (APIs).
-
Solid Lipid Nanoparticles (SLNs): When formulated as the solid lipid core in SLNs, DOA's high latent heat indicates a highly ordered crystalline state. While this provides excellent physical stability, formulators must carefully monitor drug expulsion during storage—a known phenomenon where highly crystalline lipids gradually expel the API as the lattice perfects itself over time.
References
-
Kahraman Döğüşcü, D. (2020). Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. Cumhuriyet Science Journal, 41(1), 269-280.
-
Kahraman, D. (2020). Long-chain diesters of fatty alcohols as novel phase change materials for thermal energy storage. ResearchGate.
-
Mehling, H., et al. (2009). A new measurement and evaluation method for DSC of PCM samples. ResearchGate.
-
VWR, part of Avantor. (n.d.). 1-Octadecanol ≥97% Product Specifications. VWR.
